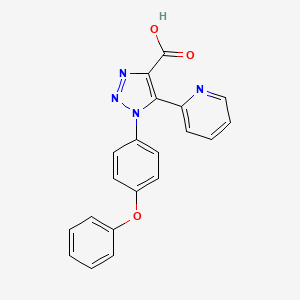
1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
描述
1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C20H14N4O3 and its molecular weight is 358.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, emphasizing its role as an inhibitor of xanthine oxidase (XO) and other pharmacological activities.
Chemical Structure
The molecular formula of this compound is . The structure features a triazole ring, which is known for its biological activity, particularly in the context of drug design.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.35 g/mol |
| CAS Number | 1326857-95-7 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic and pyridine derivatives under conditions that promote the formation of the triazole ring. Methods often include click chemistry techniques that facilitate the formation of triazoles through azide-alkyne cycloaddition.
Xanthine Oxidase Inhibition
One of the primary biological activities attributed to this compound is its inhibition of xanthine oxidase. Xanthine oxidase plays a crucial role in purine metabolism and is a target for treating hyperuricemia and gout.
In vitro studies have demonstrated that this compound exhibits potent xanthine oxidase inhibitory activity with IC50 values in the micromolar range. For example, similar compounds in the triazole series have shown IC50 values ranging from 0.21 µM to 26.13 µM against XO, indicating that structural modifications can enhance potency .
Study 1: Structure-Activity Relationship (SAR)
A study focused on modifying the triazole structure to enhance XO inhibition revealed that lipophilic substituents at specific positions significantly improve activity. The incorporation of a methoxy group at the para position of the phenoxy ring was found to enhance binding affinity to the enzyme's active site .
Study 2: Molecular Docking Studies
Molecular docking studies have been utilized to elucidate the binding interactions between this compound and xanthine oxidase. These studies suggest that the compound fits well within the active site, forming hydrogen bonds with key residues that contribute to its inhibitory action .
科学研究应用
Antimicrobial Activity
Research indicates that triazole compounds exhibit notable antimicrobial properties. Studies have shown that 1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid demonstrates effectiveness against various bacterial strains and fungi. The mechanism of action often involves inhibition of cell wall synthesis or disruption of nucleic acid synthesis.
Anticancer Potential
Recent investigations have highlighted the anticancer potential of triazole derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. It appears to induce apoptosis in specific cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases, suggesting potential therapeutic applications in conditions such as arthritis and inflammatory bowel disease.
Drug Development
The unique structural features of this compound make it a candidate for further drug development. Its ability to modulate biological pathways positions it as a potential lead compound for developing new drugs targeting infections, cancer, and inflammatory diseases.
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial activity | Showed significant inhibition against E. coli and S. aureus |
| Study B | Test anticancer effects | Induced apoptosis in breast cancer cells with IC50 values in low micromolar range |
| Study C | Assess anti-inflammatory action | Reduced TNF-alpha levels in LPS-stimulated macrophages |
属性
IUPAC Name |
1-(4-phenoxyphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20(26)18-19(17-8-4-5-13-21-17)24(23-22-18)14-9-11-16(12-10-14)27-15-6-2-1-3-7-15/h1-13H,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFSPFQLYWGFND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=C(N=N3)C(=O)O)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















